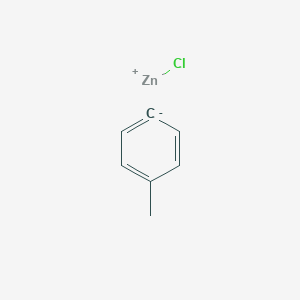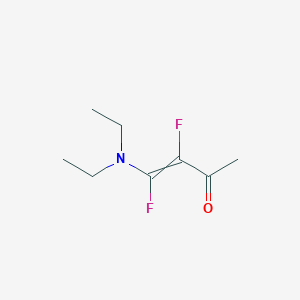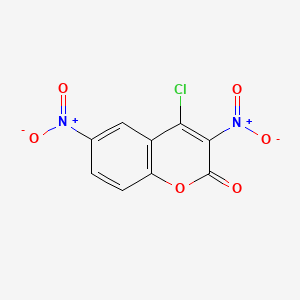
Zinc, chloro(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, chloro(4-methylphenyl)-, also known as p-tolylzinc chloride, is an organozinc compound with the molecular formula C7H7ClZn. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. The presence of the 4-methylphenyl group attached to the zinc atom makes this compound particularly useful in various chemical reactions, including cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
Zinc, chloro(4-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with zinc chloride. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of zinc, chloro(4-methylphenyl)- often involves large-scale Grignard reactions followed by purification processes to ensure high purity and yield. The use of automated reactors and stringent control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
Zinc, chloro(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: It can be reduced to form zinc metal and 4-methylphenyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Zinc oxide and 4-methylphenyl derivatives.
Reduction: Zinc metal and 4-methylphenyl derivatives.
Substitution: Various substituted organozinc compounds depending on the nucleophile used.
科学的研究の応用
Zinc, chloro(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of zinc, chloro(4-methylphenyl)- involves the formation of organozinc intermediates that participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-zinc bonds. These intermediates can then undergo further transformations, such as cross-coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Zinc, chloro(4-methoxyphenyl)-: Similar in structure but with a methoxy group instead of a methyl group.
Zinc, chloro(4-chlorophenyl)-: Contains a chloro group instead of a methyl group.
Zinc, chloro(4-bromophenyl)-: Contains a bromo group instead of a methyl group.
Uniqueness
Zinc, chloro(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
特性
CAS番号 |
90252-89-4 |
|---|---|
分子式 |
C7H7ClZn |
分子量 |
192.0 g/mol |
IUPAC名 |
chlorozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
DJTOCIZDRVKTCU-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[C-]C=C1.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)




